molecular formula C23H30O3 B091589 Levonorgestrel acetate CAS No. 18290-31-8

Levonorgestrel acetate

Cat. No. B091589
CAS RN: 18290-31-8
M. Wt: 354.5 g/mol
InChI Key: YDQDJLTYVZAOQX-GOMYTPFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levonorgestrel acetate (LNGA) is a synthetic progestin hormone used in various medical applications. It is a derivative of levonorgestrel (LNG), a well-known synthetic progestin hormone used in contraceptive pills. LNGA is used in various medical applications, including emergency contraception, hormonal therapy, and intrauterine devices (IUDs).

Mechanism Of Action

Levonorgestrel acetate works by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining of the uterus. It prevents the release of an egg from the ovary by inhibiting the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). It also thickens the cervical mucus, making it difficult for sperm to enter the uterus. Finally, it alters the endometrial lining of the uterus, making it less receptive to implantation.

Biochemical And Physiological Effects

Levonorgestrel acetate has various biochemical and physiological effects on the body. It affects the levels of various hormones, including estrogen, progesterone, LH, and FSH. It also affects the menstrual cycle, causing changes in the length and intensity of bleeding. Levonorgestrel acetate can also cause side effects, such as nausea, vomiting, headache, dizziness, and breast tenderness.

Advantages And Limitations For Lab Experiments

Levonorgestrel acetate has various advantages and limitations for lab experiments. It is a synthetic hormone that can be easily synthesized and purified. It is also stable and has a long shelf life. However, it can be expensive and difficult to obtain in large quantities. It also has various side effects that can affect the results of experiments.

Future Directions

There are various future directions for Levonorgestrel acetate research. One area of research is the development of new contraceptive methods using Levonorgestrel acetate. Another area of research is the development of new hormonal therapies for gynecological disorders. Finally, there is a need for more research on the long-term effects of Levonorgestrel acetate on the body, especially in terms of its impact on fertility and reproductive health.
Conclusion:
In conclusion, Levonorgestrel acetate is a synthetic progestin hormone used in various medical applications, including emergency contraception, hormonal therapy, and IUDs. It is synthesized from LNG and has various scientific research applications. Levonorgestrel acetate works by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining of the uterus. It has various biochemical and physiological effects on the body and has advantages and limitations for lab experiments. Finally, there are various future directions for Levonorgestrel acetate research, including the development of new contraceptive methods and hormonal therapies.

Synthesis Methods

Levonorgestrel acetate is synthesized from LNG, which is obtained from the reaction of testosterone with ethinyl estradiol. The synthesis of Levonorgestrel acetate involves the acetylation of LNG with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is a white crystalline powder with a melting point of 206-210°C.

Scientific Research Applications

Levonorgestrel acetate has various scientific research applications, including emergency contraception, hormonal therapy, and IUDs. It is used as an emergency contraceptive pill after unprotected sex or contraceptive failure. It is also used in hormonal therapy to treat various gynecological disorders, such as endometriosis, uterine fibroids, and menstrual disorders. Levonorgestrel acetate is also used in IUDs as a contraceptive method.

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,14,18-21H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQDJLTYVZAOQX-GOMYTPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314299
Record name Levonorgestrel acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonorgestrel acetate

CAS RN

13732-69-9, 18290-31-8
Record name Levonorgestrel acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13732-69-9
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Record name Levonorgestrel acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norgestrel acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levonorgestrel acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17β)-13-Ethyl-17-ethynyl-3-oxogon-4-en-17-yl acetate
Source European Chemicals Agency (ECHA)
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Record name LEVONORGESTREL ACETATE
Source FDA Global Substance Registration System (GSRS)
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